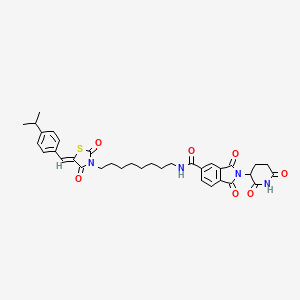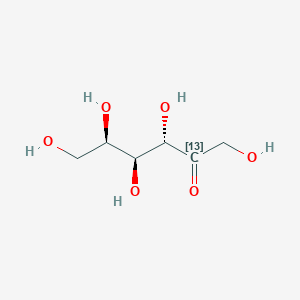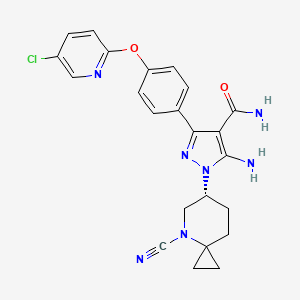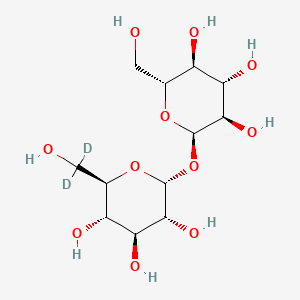
D-(+)-Trehalose-d2-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-(+)-Trehalose-d2-1: is a disaccharide composed of two α-glucose units. It is a deuterated form of trehalose, which means that it contains deuterium atoms instead of hydrogen atoms at specific positions. This compound is known for its stability and protective properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Trehalose-d2-1 typically involves the enzymatic conversion of glucose to trehalose, followed by the incorporation of deuterium atoms. The enzymatic process is preferred due to its specificity and efficiency. The reaction conditions often include controlled pH, temperature, and the presence of specific enzymes such as trehalose synthase.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce trehalose, which is then subjected to deuterium exchange reactions to obtain the deuterated form. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions: D-(+)-Trehalose-d2-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmosphere.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trehalose derivatives with additional oxygen-containing functional groups, while reduction may produce deuterated glucose.
科学研究应用
Chemistry: D-(+)-Trehalose-d2-1 is used as a cryoprotectant in various chemical processes. It stabilizes proteins and other biomolecules during freezing and thawing, preventing denaturation and degradation.
Biology: In biological research, this compound is used to study the effects of deuterium on metabolic pathways. It serves as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within cells.
Medicine: this compound has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Huntington’s disease. It prevents the aggregation of amyloid proteins, which are implicated in these conditions.
Industry: In the food industry, this compound is used as a stabilizer and preservative. It enhances the shelf life of products by protecting against moisture loss and oxidative damage.
作用机制
The mechanism of action of D-(+)-Trehalose-d2-1 involves its ability to form hydrogen bonds with biomolecules, stabilizing their structure and preventing denaturation. It interacts with proteins, lipids, and nucleic acids, protecting them from environmental stressors such as heat, cold, and dehydration. The molecular targets include amyloid proteins, enzymes, and cell membranes. The pathways involved include the inhibition of protein aggregation and the stabilization of cellular structures.
相似化合物的比较
D-(+)-Trehalose: The non-deuterated form of trehalose, commonly used as a stabilizer and cryoprotectant.
D-Allose: A rare sugar with similar cryoprotective properties.
D-Mannose: Another sugar with protective properties, used in urinary tract health.
Uniqueness: D-(+)-Trehalose-d2-1 is unique due to its deuterium content, which enhances its stability and protective properties. The presence of deuterium atoms makes it more resistant to metabolic degradation, allowing it to exert its effects for a longer duration compared to non-deuterated compounds.
属性
分子式 |
C12H22O11 |
|---|---|
分子量 |
344.31 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1D2 |
InChI 键 |
HDTRYLNUVZCQOY-FQIBOPDHSA-N |
手性 SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


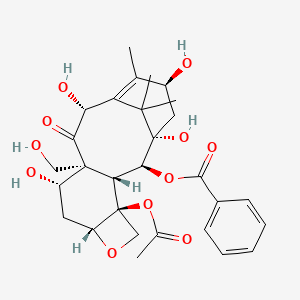
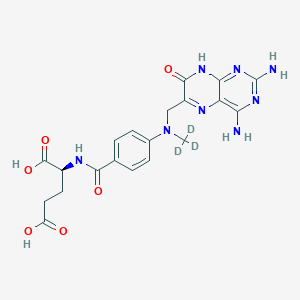
![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)


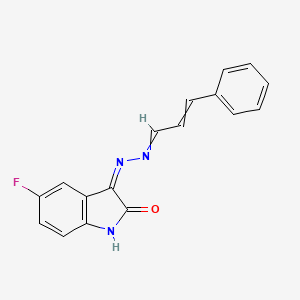
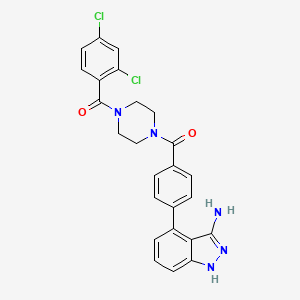
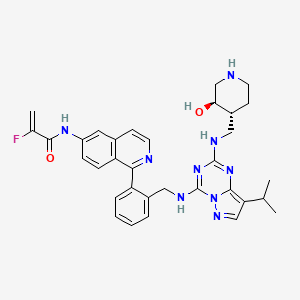
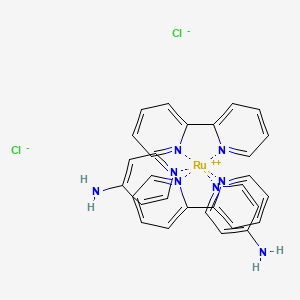
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
